![molecular formula C20H23N5O4S B2355067 7-(Furan-2-yl)-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 847190-84-5](/img/structure/B2355067.png)
7-(Furan-2-yl)-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as the basis for the nucleic acids, DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The other functional groups attached to this ring would further define its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present in its structure. For example, the furan ring might undergo electrophilic substitution, while the pyrimidine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of different functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound is synthesized through reactions involving furan-2,3-dione and thiosemicarbazones, with a focus on molecular structure confirmation through X-ray structure determination (Akçamur et al., 1988).
- Another approach for synthesis involves regioselective amination, providing insights into the formation of 7-amino derivatives and the reaction of the compound with methylamine (Gulevskaya et al., 1994).
Chemical Reactions and Mechanisms
- Research on reactions of furan-2,3-dione with N-sulfinylamines and sulfur diimides has been conducted, contributing to the understanding of the reactions mechanisms and rearrangements involving the compound (Heilmayer et al., 1993).
- The compound's derivatives have been studied for anti-inflammatory and analgesic activities, indicating potential pharmaceutical applications (Abu‐Hashem et al., 2011).
Synthesis of Related Compounds
- Methods for synthesizing furans, pyrroles, thiophenes, and related derivatives, including the compound , have been explored, demonstrating a variety of potential chemical applications (Yin et al., 2008).
Antimicrobial Activities
- Some derivatives of the compound have been synthesized and tested for antimicrobial activities, indicating their potential use in combating bacterial and fungal infections (Abu‐Hashem, 2018).
Molecular Structure and Crystallography
- Studies on molecular structures and crystallography of related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been conducted, providing a deeper understanding of the compound’s structural characteristics (Trilleras et al., 2009).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as 1,3,5-triazine-2,4-diamines have been associated with diverse pharmacological activities .
Mode of Action
It’s known that similar compounds interact with their targets to induce a range of effects, including analgesic, antiasthmatic, diuretic, antihypertensive, and anti-inflammatory properties .
Result of Action
Similar compounds have been associated with a broad spectrum of biological activities .
Propiedades
IUPAC Name |
7-(furan-2-yl)-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-12-6-8-25(9-7-12)14(26)11-30-18-15-17(23(2)20(28)24(3)19(15)27)21-16(22-18)13-5-4-10-29-13/h4-5,10,12H,6-9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSZJXYQCDZLCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

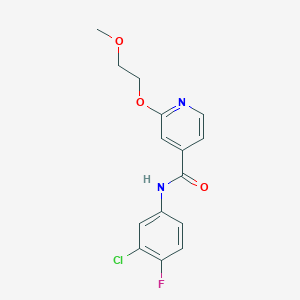
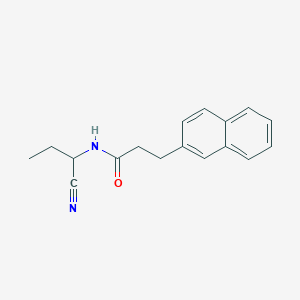
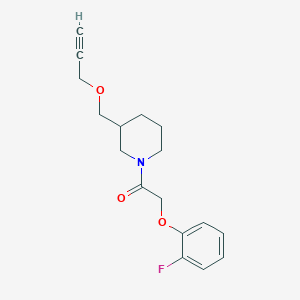
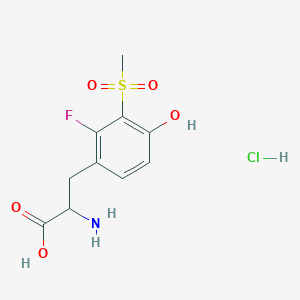

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)
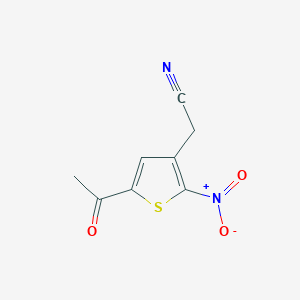
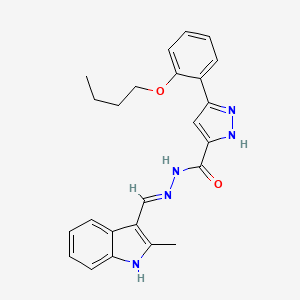
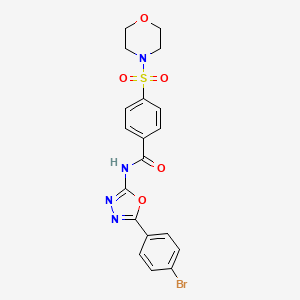
![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2355001.png)


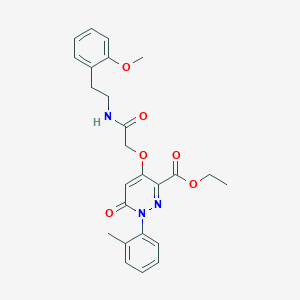
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2355006.png)